5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C9H11N3O. It is a derivative of benzimidazole, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is an enzyme called nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues .
Mode of Action
This compound functions to block the activity of NNMT . By inhibiting NNMT, it directly regulates the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products .
Biochemical Pathways
The inhibition of NNMT affects the methylation pathways in the body . NNMT is involved in the transfer of a methyl group from SAM to various substrates, which is a key process in the methylation pathway . The inhibition of NNMT can therefore affect the production of neurotoxins such as N-methylpyridinium ions that underlie neurodegeneration .
Pharmacokinetics
It is known that the compound is used for in-vitro studies
Result of Action
The inhibition of NNMT by this compound has been linked to several chronic disease conditions . For example, increased NNMT expression has been associated with enhanced cell proliferation in a variety of cancer cell lines . NNMT expression has also been reported to be upregulated in patients with Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of o-phenylenediamine with urea under high-temperature conditions (150-250°C) to form benzimidazolone. This intermediate is then subjected to nitration and reduction to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dihydro-2H-benzimidazol-2-one
- 1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one
- 6-amino-2H-1,4-benzoxazin-3(4H)-one
- 1,3-dihydro-2H-imidazol-2-one
Uniqueness
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dimethyl groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-amino-1,3-dimethylbenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRQZQRGCCWOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354711 | |
Record name | 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-88-6, 110274-75-4 | |
Record name | 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53439-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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